molecular formula C6H9FO3 B13498470 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid

3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13498470
M. Wt: 148.13 g/mol
InChI Key: VBIIKWIESGWOMY-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid is a fluorinated organic compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a fluoromethyl-substituted alkene, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-1-hydroxycyclobutane-1-carboxylic acid
  • 3-(Bromomethyl)-1-hydroxycyclobutane-1-carboxylic acid
  • 3-(Iodomethyl)-1-hydroxycyclobutane-1-carboxylic acid

Comparison: 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy compared to its halogenated analogs.

Properties

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

IUPAC Name

3-(fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9FO3/c7-3-4-1-6(10,2-4)5(8)9/h4,10H,1-3H2,(H,8,9)

InChI Key

VBIIKWIESGWOMY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)O)CF

Origin of Product

United States

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